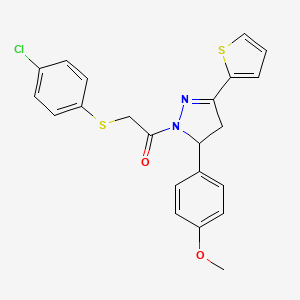
2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19ClN2O2S2 and its molecular weight is 442.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a member of the thioether class and incorporates a 1,2,4-triazole moiety. This compound is notable for its potential pharmacological applications, particularly in antimicrobial and anticancer therapies. The following sections will discuss its biological activities, structure-activity relationships (SAR), and relevant studies.
Chemical Structure
The molecular formula of the compound is C24H21ClN4O2S. The structural representation can be summarized as follows:
- Molecular Formula : C24H21ClN4O2S
- SMILES Notation :
COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 1,2,4-triazole derivatives | 0.046 - 3.11 | MRSA, E. coli, Pseudomonas aeruginosa |
| Standard Antibiotics | 0.68 (Vancomycin), 2.96 (Ciprofloxacin) | MRSA |
The compound's thioether functionality may enhance its interaction with microbial enzymes, leading to increased potency against resistant strains .
Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, mercapto-substituted 1,2,4-triazoles have been reported to inhibit the proliferation of colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| HCT-116 | 6.2 | Triazole derivative |
| T47D | 43.4 | Triazole derivative |
| T47D | 27.3 | Another triazole derivative |
The presence of electron-donating groups on the phenyl rings significantly enhances the anticancer activity of these compounds .
Structure-Activity Relationship (SAR)
The SAR analysis of similar thioether compounds suggests that:
- Phenyl Substituents : Electron-donating groups on phenyl rings increase antimicrobial and anticancer activities.
- Chain Length : The length of alkyl chains attached to the nitrogen atom can influence biological activity; longer chains may reduce efficacy .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of triazole-thioether hybrids:
- Antibacterial Screening : A series of compounds were synthesized and tested against a panel of pathogens. Compounds with specific substitutions showed enhanced activity compared to standard treatments .
- Anticancer Studies : Research indicated that certain derivatives were effective against breast cancer cell lines, showcasing their potential as chemotherapeutic agents .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-27-17-8-4-15(5-9-17)20-13-19(21-3-2-12-28-21)24-25(20)22(26)14-29-18-10-6-16(23)7-11-18/h2-12,20H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLXJGGVBKVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














